BenchChemオンラインストアへようこそ!

4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Chemoselective cross-coupling Sequential functionalization 7-Azaindole building blocks

4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1305324-87-1) is a N-phenylsulfonyl-protected 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold bearing three distinct halogen substituents at positions 3 (iodo), 4 (chloro), and 5 (fluoro). With a molecular formula of C₁₃H₇ClFIN₂O₂S, a molecular weight of 436.63 g/mol, a computed density of 2.0 ± 0.1 g/cm³, and a predicted LogP of 4.46 , this compound serves as a versatile intermediate in the synthesis of kinase inhibitor libraries.

Molecular Formula C13H7ClFIN2O2S
Molecular Weight 436.63 g/mol
CAS No. 1305324-87-1
Cat. No. B1455200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
CAS1305324-87-1
Molecular FormulaC13H7ClFIN2O2S
Molecular Weight436.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C(=CN=C32)F)Cl)I
InChIInChI=1S/C13H7ClFIN2O2S/c14-12-9(15)6-17-13-11(12)10(16)7-18(13)21(19,20)8-4-2-1-3-5-8/h1-7H
InChIKeyUCNMDGJGCWPQLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1305324-87-1): A Multi-Halogenated 7-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1305324-87-1) is a N-phenylsulfonyl-protected 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold bearing three distinct halogen substituents at positions 3 (iodo), 4 (chloro), and 5 (fluoro). With a molecular formula of C₁₃H₇ClFIN₂O₂S, a molecular weight of 436.63 g/mol, a computed density of 2.0 ± 0.1 g/cm³, and a predicted LogP of 4.46 , this compound serves as a versatile intermediate in the synthesis of kinase inhibitor libraries. The 7-azaindole core is recognized as a privileged scaffold in kinase drug discovery, serving as a bioisostere of indole and purine systems with demonstrated activity against CDK, Aurora, MELK, CSF1R, and other therapeutically relevant kinases [1]. The N-phenylsulfonyl group provides both protection of the pyrrole nitrogen during synthetic manipulations and a handle that can be removed under basic or reductive conditions to liberate the free 1H-pyrrolo[2,3-b]pyridine for subsequent derivatization.

Why 4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by In-Class Analogs in Multi-Step Synthetic Sequences


Substituting 4-chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with structurally similar pyrrolo[2,3-b]pyridine building blocks introduces critical reactivity and selectivity deficits that propagate through multi-step synthetic routes. The compound's unique differentiation lies in the orthogonal reactivity of its three halogen substituents: the C3-iodo bond undergoes chemoselective palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) under mild conditions while the C4-chloro and C5-fluoro bonds remain intact, enabling sequential functionalization strategies that are inaccessible with mono- or di-halogenated analogs [1]. The N-phenylsulfonyl group simultaneously protects the pyrrole NH from unwanted side reactions and modulates the electronic properties of the heterocycle, influencing both the reactivity of the halogen positions and the stability of intermediates. Analogs lacking any one of these features—whether the iodo handle for cross-coupling, the chloro group for subsequent amination, the fluoro substituent for metabolic stability and electronic tuning, or the phenylsulfonyl protecting group for synthetic compatibility—require additional protection/deprotection steps, exhibit altered regioselectivity in coupling reactions, or cannot support the same sequential derivatization logic, resulting in longer synthetic routes, lower overall yields, and restricted structure-activity relationship (SAR) exploration space. The quantitative evidence below establishes where these differences manifest in measurable terms.

Quantitative Differential Evidence: 4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine vs. Closest Analogs


Orthogonal Tri-Halogen Substitution Pattern Enables Sequential Chemoselective Functionalization Unavailable in Mono- or Di-Halogenated 7-Azaindoles

The target compound carries three chemically distinct halogen substituents (C3–I, C4–Cl, C5–F) whose reactivity toward palladium-catalyzed cross-coupling follows the well-established order of C–I > C–Cl ≫ C–F, enabling sequential, orthogonal derivatization. In contrast, the closest analog lacking the iodo group—4-chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-75-5)—possesses only C4–Cl and C5–F, neither of which undergoes efficient oxidative addition with Pd(0) under standard Suzuki conditions (C–Cl oxidative addition typically requires specialized electron-rich ligands and elevated temperatures vs. C–I, which proceeds smoothly with Pd(PPh₃)₄ at 60–80 °C). The analog lacking the phenylsulfonyl group—4-chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-90-4)—carries the iodo handle but exposes the unprotected pyrrole NH, which can compete as a nucleophile, coordinate to palladium, or undergo N-arylation side reactions, potentially complicating cross-coupling outcomes. The 3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 887115-53-9) lacks both the C4–Cl and C5–F substituents, forfeiting the additional vectors for sequential diversification and the electronic effects of fluorine on the pyridine ring. The 4-bromo-2-iodo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine (CAS 889939-26-8) features a different halogenation topology (C2–I, C4–Br) where the C2-iodo position exhibits distinct reactivity compared to C3-iodo, and the bromo substituent, while also cross-coupling competent, shows different selectivity profiles versus chloro in competitive coupling scenarios. No direct head-to-head comparative reactivity study is publicly available for this exact set of compounds; however, extensive class-level evidence from 7-azaindole cross-coupling methodology establishes that C–I bonds react 10²–10³ times faster than C–Cl bonds in Pd-catalyzed oxidative addition, forming the mechanistic basis for chemoselective discrimination [1][2].

Chemoselective cross-coupling Sequential functionalization 7-Azaindole building blocks

LogP and Physicochemical Property Differentiation: Enhanced Lipophilicity vs. Non-Iodinated and Deprotected Analogs

The computed octanol-water partition coefficient (LogP) for the target compound is 4.46 , reflecting the cumulative lipophilic contribution of the iodo, chloro, and phenylsulfonyl substituents. By comparison, the deprotected analog 4-chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-90-4) has a computed XLogP3 of 2.7 [1] and a molecular weight of 296.47 g/mol—a LogP decrease of ~1.76 log units and a mass reduction of ~140 Da attributable to the absence of the phenylsulfonyl group. The comparator lacking the iodo substituent, 4-chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-75-5), has a computed XLogP3-AA of 3.2 and a molecular weight of 310.73 g/mol [2]. The ∼1.26 LogP unit difference between CAS 1305324-87-1 (LogP 4.46) and CAS 1228665-75-5 (LogP 3.2) is directly attributable to the iodine atom, which increases both molecular weight (+126 Da) and lipophilicity. The increased LogP positions the target compound more favorably for passive membrane permeability in cellular assays, while the larger molecular surface area contributed by iodine can enhance van der Waals contacts in hydrophobic kinase binding pockets that accommodate halogenated aryl groups. The phenylsulfonyl group further contributes to solubility modulation and can engage in polar interactions with kinase hinge regions or solvent-exposed residues. The computed density of 2.0 ± 0.1 g/cm³, boiling point of 545.7 ± 60.0 °C, and flash point of 283.8 ± 32.9 °C provide additional handling and storage parameters that differ from lighter, non-iodinated analogs.

Lipophilicity ADME prediction Physicochemical profiling

Biological Activity Potential: CDK9 Kinase Inhibition Context for 7-Azaindole Scaffolds Bearing the Phenylsulfonyl-Iodo Pharmacophore

While the target compound itself is primarily employed as a synthetic intermediate and no direct IC₅₀ or Kᵢ data are available for CAS 1305324-87-1 against isolated kinases, the broader class of N-phenylsulfonyl-3-iodo-7-azaindoles has been extensively exploited in kinase inhibitor programs. In the CDK9 inhibitor patent series from AbbVie (US 9073922 B2, EP 2970278), pyrrolo[2,3-b]pyridine derivatives bearing iodo substituents at C3 and phenylsulfonyl protection at N1 served as key intermediates for the synthesis of potent CDK9 inhibitors, with final elaborated compounds achieving Kᵢ values as low as 5 nM against human recombinant His₆-tagged CDK9/CyclinT1 expressed in Sf21 insect cells [1][2]. By contrast, the non-iodinated analog 4-chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-75-5) cannot directly participate in the C3 cross-coupling step that installs the aryl/heteroaryl substituent required for CDK9 hinge-binding interactions, necessitating an additional halogenation or borylation step to enable coupling. The 4-bromo-2-iodo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine (CAS 889939-26-8) was used to discover GSK1070916, a potent Aurora B/C inhibitor with Kᵢ* values of 0.38 nM (Aurora B) and 1.5 nM (Aurora C), demonstrating the productive deployment of differentially halogenated 7-azaindole building blocks in kinase drug discovery but with a regiochemistry (C2-iodo, C4-bromo) that directs substitution to different positions on the azaindole core [3]. For users accessing the target compound, its value lies in the demonstrated track record of C3-iodo-N-phenylsulfonyl-7-azaindoles as productive intermediates in clinical-stage kinase inhibitor programs, supported by patent literature from AbbVie and GSK.

CDK9 kinase inhibition Cancer therapeutics Transcriptional CDK inhibitors

Differential Commercial Availability: Purity and Supplier Landscape Comparison Across 7-Azaindole Building Block Analogs

The target compound (CAS 1305324-87-1) is commercially available from multiple suppliers at purities of 97% to ≥98%, with reported stock availability enabling procurement for immediate research use . By comparison, the closest non-iodinated analog 4-chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-75-5) is listed primarily through research chemical suppliers as a 'useful research chemical' with 95–98% purity but typically in smaller quantity ranges . The deprotected analog 4-chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-90-4) is available through Sigma-Aldrich (AldrichCPR) and BOC Sciences, but Sigma-Aldrich explicitly notes it does not collect analytical data for this product and sells it 'AS-IS' without warranties of identity or purity, placing the burden of analytical confirmation on the buyer . The 3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 887115-53-9) is available from Fluorochem and Bidepharm at 98% purity, with batch-specific QC documentation (NMR, HPLC, GC) provided by Bidepharm . The 4-bromo-2-iodo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine (CAS 889939-26-8), used in the GSK1070916 discovery program, is available from multiple suppliers at 95–98% purity and commands a premium price reflecting its validated application in a clinical-stage program. The target compound occupies a middle position in the purity-documentation spectrum: commercial availability at 97–98% with ISO-certified quality systems (MolCore) , but without the high level of batch-specific analytical documentation that accompanies the GSK1070916 intermediate or the Bidepharm offering for CAS 887115-53-9, and without the 'buyer-beware' caveat that accompanies the Sigma-Aldrich listing for the deprotected analog.

Chemical procurement Building block sourcing Quality specifications

Fluorine Substituent Impact: Metabolic and Electronic Differentiation vs. Non-Fluorinated 3-Iodo-7-Azaindole Analogs

The C5-fluoro substituent on the pyridine ring of the target compound serves dual roles that are absent in the non-fluorinated analog 3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 887115-53-9). First, the C–F bond at the 5-position of 7-azaindoles is recognized in medicinal chemistry literature as a metabolic soft spot blocker: fluorine substitution at positions susceptible to cytochrome P450-mediated oxidative metabolism can reduce intrinsic clearance and prolong metabolic half-life in elaborated drug candidates [1]. In 2021, approximately one-third of FDA-approved drugs contained at least one fluorine atom, with fluorination of heteroaryl rings being a standard tactic for enhancing metabolic stability [2]. Second, the strong electron-withdrawing effect of fluorine (σₚ = 0.06; σₘ = 0.34) modulates the electron density of the pyridine ring, influencing both the reactivity of the C4–Cl toward nucleophilic aromatic substitution and the pKₐ of the pyridine nitrogen, which can affect hydrogen-bonding interactions with kinase hinge residues in downstream elaborated compounds. By contrast, CAS 887115-53-9 lacks both the metabolic stability advantage of fluorine and the electronic tuning it provides, requiring any fluorine incorporation to occur in later synthetic steps (if at all), adding complexity and potentially altering the regiochemical outcome of subsequent transformations. The 5-fluoro substituent also contributes to the computed properties of the target: XLogP3 = 4.46 vs. an estimated LogP of ~3.5–3.8 for the non-fluorinated analog (based on the 1.26 LogP contribution estimated for iodine alone above the LogP 3.2 of CAS 1228665-75-5, adjusted for fluorine's modest lipophilicity contribution). The fluorine atom's van der Waals radius (1.47 Å) is only slightly larger than hydrogen (1.20 Å), making it a sterically conservative substitution that maintains binding site compatibility while altering electronic properties—a feature exploited in numerous kinase inhibitor optimization programs [1].

Fluorine medicinal chemistry Metabolic stability Electronic modulation

N-Phenylsulfonyl Protection: Synthetic Compatibility Advantage Over Unprotected 7-Azaindole Analogs in Multi-Step Sequences

The N-phenylsulfonyl group on the target compound serves as a robust protecting group for the pyrrole NH of the 7-azaindole core, enabling synthetic transformations that would be incompatible with the unprotected analog 4-chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-90-4). The unprotected pyrrole NH is acidic (pKₐ ~14–16 for 7-azaindole) and can act as a nucleophile, coordinate to transition metals, or undergo N-alkylation/arylation under cross-coupling conditions, potentially leading to side products and reduced yields. The phenylsulfonyl group withdraws electron density from the pyrrole ring, reducing its nucleophilicity and preventing these side reactions [1]. Critically, the N-phenylsulfonyl group can be removed under controlled conditions (basic hydrolysis or reductive cleavage) to liberate the free 1H-pyrrolo[2,3-b]pyridine after all synthetic manipulations on the halogen positions are complete. In the patent literature for CDK9 inhibitors (AbbVie), the N-phenylsulfonyl protection strategy is consistently employed on 3-iodo-7-azaindole intermediates to ensure compatibility with Pd-catalyzed cross-coupling conditions [2]. By contrast, the unprotected analog CAS 1228665-90-4, while commercially available (Sigma-Aldrich AldrichCPR, BOC Sciences), requires the user to either accept the risk of side reactions from the free NH or to install a protecting group de novo—adding a synthetic step that typically proceeds in 70–90% yield but introduces additional purification and characterization burden. The Sigma-Aldrich listing for CAS 1228665-90-4 explicitly states that the product is sold 'AS-IS' without analytical data and that the buyer assumes responsibility for confirming identity and purity, introducing uncertainty about the material's suitability for protecting group installation without prior characterization . The phenylsulfonyl group also increases the compound's molecular weight by ~140 Da relative to the deprotected analog, contributing to its distinct physicochemical profile and potentially facilitating handling of the solid material compared to the lower-molecular-weight, potentially more volatile deprotected form.

Protecting group strategy N-Sulfonylation Synthetic compatibility

Primary Research and Industrial Application Scenarios for 4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1305324-87-1)


Parallel Synthesis of CDK or Aurora Kinase Inhibitor Libraries via Chemoselective Sequential Cross-Coupling at C3, C4, and C5

The target compound is ideally suited for automated parallel synthesis platforms generating kinase inhibitor libraries. The C3-iodo position undergoes rapid Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under standard conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80 °C), introducing diversity at the position corresponding to the hinge-binding motif in 7-azaindole-based kinase inhibitors. Following C3 functionalization, the C4-chloro substituent can be engaged in Buchwald-Hartwig amination or a second Suzuki coupling using more forcing conditions or specialized catalyst systems, while the C5-fluoro substituent remains inert and can be retained for metabolic stability or, with appropriate activating groups, replaced via nucleophilic aromatic substitution in a third diversification step. The N-phenylsulfonyl group maintains protection throughout the sequence and is removed in the final synthetic step to liberate the active 1H-pyrrolo[2,3-b]pyridine pharmacophore. This sequential functionalization logic maps directly onto the synthetic routes described in the AbbVie CDK9 inhibitor patents [1] and the azaindole kinase inhibitor review literature [2], reducing the need for de novo route development.

Scaffold-Hopping and Bioisostere Exploration in CSF1R, MELK, or Pan-Kinase Inhibitor Programs

7-Azaindoles serve as bioisosteres of indoles and pyrrolopyrimidines in kinase inhibitor design, enabling scaffold-hopping strategies to optimize selectivity, potency, and ADME properties. The target compound provides a fully functionalized 7-azaindole core that can be elaborated into analogs of known indole-based inhibitors for head-to-head comparison. In the CSF1R inhibitor program described by Klečka et al. [1], a related 2-iodo-4-chloro-7-azaindole intermediate underwent chemoselective Suzuki coupling at C2 followed by Buchwald-Hartwig amination at C4, establishing a synthetic paradigm directly transferable to the C3-iodo-C4-chloro topology of the target compound. The 1H-pyrrolo[2,3-b]pyridine scaffold has yielded MELK inhibitors with IC₅₀ values of 32 nM [2] and c-Met inhibitors with IC₅₀ values as low as 1.68 nM [3], demonstrating the scaffold's capacity for high-potency kinase inhibition. The tri-halogenated nature of the target compound maximizes the number of diversity points accessible from a single intermediate, making it particularly valuable for scaffold-hopping campaigns where extensive SAR exploration is required.

Late-Stage Functionalization and PROTAC Linker Attachment via Orthogonal Halogen Reactivity

The graded reactivity of the three halogen substituents (C3–I >> C4–Cl >> C5–F) on the target compound supports PROTAC (PROteolysis TArgeting Chimera) and bifunctional molecule synthesis, where sequential attachment of a target-protein-binding moiety, a linker, and an E3 ligase ligand is required from a single scaffold. The C3-iodo can be used for the first Suzuki coupling to install the kinase-binding warhead; the C4-chloro can then be converted to an amino group via Buchwald-Hartwig amination for linker attachment; and the C5-fluoro can serve as a spectroscopic probe (¹⁹F NMR) for monitoring reaction progress and assessing product purity, or can be retained in the final PROTAC to improve metabolic stability. This orthogonal reactivity profile is not available from the non-iodinated analog CAS 1228665-75-5 (no fast Suzuki handle), the deprotected analog CAS 1228665-90-4 (competing NH reactivity), or the non-fluorinated analog CAS 887115-53-9 (only one cross-coupling handle and no ¹⁹F NMR probe).

Quality-Controlled Synthesis of Key Intermediates for Preclinical Candidate Scale-Up

For programs advancing a 7-azaindole-based kinase inhibitor from hit-to-lead into lead optimization, the availability of the target compound at 97–98% purity from ISO-certified suppliers [1] supports the reproducible synthesis of multi-gram quantities of key intermediates with documented quality. The higher purity specification compared to the deprotected analog (95%, sold AS-IS by Sigma-Aldrich without analytical data [2]) reduces the risk of impurity carryover that could compromise biological assay reproducibility or complicate impurity profiling in later-stage development. The defined physicochemical properties (LogP = 4.46, density = 2.0 g/cm³, bp = 545.7 °C) [3] provide predictable handling and storage parameters. For programs seeking to establish a reliable supply chain for preclinical candidate synthesis, the multi-supplier landscape for CAS 1305324-87-1 offers competitive sourcing options with documented quality systems, whereas the deprotected analog's AS-IS caveat introduces supplier dependency and analytical uncertainty.

Quote Request

Request a Quote for 4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.